molecular formula C17H11ClN2O2 B5800202 9-chloro-5-phenyl-1,3-dihydro-2H-[1]benzofuro[3,2-e][1,4]diazepin-2-one

9-chloro-5-phenyl-1,3-dihydro-2H-[1]benzofuro[3,2-e][1,4]diazepin-2-one

Cat. No.: B5800202
M. Wt: 310.7 g/mol
InChI Key: FSFWVZOYALOSMA-UHFFFAOYSA-N
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Description

9-chloro-5-phenyl-1,3-dihydro-2H-1benzofuro[3,2-e][1,4]diazepin-2-one is a complex heterocyclic compound that belongs to the class of benzodiazepines fused with a benzofuran ring. This compound is of significant interest due to its potential pharmacological properties and its structural uniqueness, which combines elements of both benzodiazepines and benzofurans.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-chloro-5-phenyl-1,3-dihydro-2H-1benzofuro[3,2-e][1,4]diazepin-2-one typically involves the following steps:

    Formation of the Benzofuran Ring: This can be achieved through the cyclization of appropriate phenolic precursors.

    Introduction of the Diazepine Ring: The benzofuran intermediate is then reacted with suitable amines and chlorinating agents to form the diazepine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can occur at the diazepine ring, potentially leading to the formation of dihydro derivatives.

    Substitution: The chlorine atom at the 9th position can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Hydroxylated Derivatives: Formed through oxidation.

    Dihydro Derivatives: Formed through reduction.

    Substituted Derivatives: Formed through nucleophilic substitution at the chlorine atom.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, 9-chloro-5-phenyl-1,3-dihydro-2H-1benzofuro[3,2-e][1,4]diazepin-2-one is studied for its potential pharmacological properties. It may exhibit anxiolytic, sedative, and anticonvulsant activities, similar to other benzodiazepines. Research is ongoing to explore its efficacy and safety in various therapeutic applications.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as organic light-emitting diodes (OLEDs) and photovoltaic devices, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 9-chloro-5-phenyl-1,3-dihydro-2H-1benzofuro[3,2-e][1,4]diazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and resulting in its anxiolytic and sedative effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-one: A structurally similar compound with a benzodiazepine core.

    2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-5-(o-fluorophenyl)-3-hydroxy-: Another benzodiazepine derivative with a fluorine substitution.

Uniqueness

The uniqueness of 9-chloro-5-phenyl-1,3-dihydro-2H-1benzofuro[3,2-e][1,4]diazepin-2-one lies in its fused benzofuran and benzodiazepine rings, which confer distinct electronic and steric properties. This structural feature may lead to different pharmacological profiles and applications compared to other benzodiazepine derivatives.

Properties

IUPAC Name

9-chloro-5-phenyl-1,3-dihydro-[1]benzofuro[3,2-e][1,4]diazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN2O2/c18-11-6-7-13-12(8-11)16-17(22-13)15(19-9-14(21)20-16)10-4-2-1-3-5-10/h1-8H,9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSFWVZOYALOSMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(C(=N1)C3=CC=CC=C3)OC4=C2C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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